molecular formula C22H18N2O6 B15016529 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B15016529
M. Wt: 406.4 g/mol
InChI Key: QIAIMLJAXPLNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that features a combination of methoxy, imino, nitro, and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to the presence of both nitro and imine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O6/c1-28-17-10-8-16(9-11-17)22(25)30-21-12-7-15(13-19(21)24(26)27)14-23-18-5-3-4-6-20(18)29-2/h3-14H,1-2H3

InChI Key

QIAIMLJAXPLNSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.